molecular formula C16H22N2O3 B2759998 tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate CAS No. 1476808-18-0

tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate

Cat. No.: B2759998
CAS No.: 1476808-18-0
M. Wt: 290.363
InChI Key: ROGQELZLNBCXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a phenyl ring substituted with a 2-(prop-2-enoylamino)ethyl side chain. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of polymeric networks for organocatalysis , peptide synthesis, and bioactive molecule development . Its structure combines a Boc-protected amine with a vinylamide moiety, enabling participation in polymerization reactions (e.g., via acryloyl groups) and serving as a ligand or reagent in catalytic systems .

Properties

IUPAC Name

tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-5-14(19)17-11-10-12-6-8-13(9-7-12)18-15(20)21-16(2,3)4/h5-9H,1,10-11H2,2-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGQELZLNBCXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-[2-(prop-2-enoylamino)ethyl]phenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include controlling temperature, pressure, and reaction time, as well as using advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl carbamate derivatives, which are widely employed in medicinal and synthetic chemistry for their stability and ease of deprotection. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural and Functional Analogues

Compound Name Molecular Formula Key Structural Features Applications References
tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate C₁₇H₂₃N₂O₃ Phenyl ring with 2-(acrylamido)ethyl-Boc group Organocatalysts for Knoevenagel reactions; peptide synthesis
tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate C₁₄H₂₁N₂O₂ Boc-protected ethylphenylamine Intermediate for AcrAB-TolC efflux pump inhibitors
tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate C₁₃H₂₂N₂O₃ Piperidine ring with acryloyl and Boc groups Potential building block for drug discovery (e.g., kinase inhibitors)
tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate C₁₉H₂₂ClF₃NO₃ Chlorophenyl, trifluoromethyl, cyclopropyl groups Antiviral research (e.g., Efavirenz derivatives)
tert-butyl [(1S)-2-(hydroxyamino)-2-oxo-1-(3',4',5'-trifluorobiphenyl-4-yl)ethyl]carbamate C₁₉H₁₉F₃N₂O₄ Chiral center, trifluorobiphenyl, hydroxamate Metalloproteinase inhibition (e.g., in cancer therapeutics)

Key Comparative Analysis

Reactivity and Stability: The target compound’s acryloyl group enables radical polymerization, making it suitable for creating cross-linked polymeric catalysts . In contrast, tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate lacks polymerizable groups but is reactive in amide bond formation for inhibitor synthesis . The trifluorobiphenyl derivative () exhibits enhanced metabolic stability due to fluorine substituents, whereas the target compound’s vinyl group may confer higher reactivity in Michael additions.

Synthetic Utility: The target compound is synthesized via a two-step process: Boc protection of 2-aminoethylphenethylamine followed by acryloylation . Analogues like the piperidine derivative () require more complex cyclization steps. tert-butyl N-[4-chloro-2-(...)-phenyl]carbamate () involves multi-component coupling, highlighting the variability in synthetic routes for halogenated derivatives.

Applications: Catalysis: The target compound’s acrylamide moiety facilitates covalent anchoring in polymeric networks, enhancing catalytic efficiency in Knoevenagel reactions compared to non-polymerizable analogues . Drug Discovery: The trifluorobiphenyl derivative () and piperidine-based compound () are tailored for target-specific interactions (e.g., enzyme inhibition), whereas the target compound is more versatile in scaffold diversification .

Safety and Handling: Limited toxicity data exist for the target compound , whereas halogenated derivatives (e.g., ) may pose higher environmental risks due to persistent fluorinated groups.

Performance Metrics

  • Solubility : The target compound’s acryloyl group reduces hydrophilicity compared to amine-rich analogues (e.g., ), impacting formulation in aqueous reaction systems.
  • Thermal Stability : Boc-protected derivatives generally decompose above 150°C, but halogenated variants () show higher thermal resistance due to strong C-F bonds.

Research Findings and Trends

  • Organocatalysis: highlights the target compound’s role in microfluidic reactor-driven Knoevenagel reactions, achieving >90% yield under continuous flow conditions .
  • Drug Development: Derivatives like the trifluorobiphenyl carbamate () demonstrate nanomolar potency against matrix metalloproteinases, underscoring the importance of fluorine in bioactivity.

Biological Activity

Tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate is a synthetic organic compound with significant potential in pharmaceutical applications due to its unique structural characteristics. This compound features a tert-butyl group, a carbamate moiety, and an aromatic phenyl ring with an attached prop-2-enoylamino side chain. Its biological activity is primarily attributed to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O3. The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:

  • Tert-butyl Group : Enhances lipophilicity, influencing membrane permeability.
  • Carbamate Moiety : Known for its role in enzyme inhibition and as a protective group in organic synthesis.
  • Phenyl Ring with Enamido Side Chain : Provides structural diversity and potential for specific biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of tissue transglutaminase (TG2), which is implicated in various pathological conditions, including fibrosis and cancer. In vitro studies demonstrated that derivatives of this compound can inhibit TG2 activity effectively, leading to reduced collagen deposition and impaired cell motility in endothelial cells .
  • Anti-inflammatory Effects : Similar compounds have been evaluated for their anti-inflammatory properties. For instance, related carbamate derivatives exhibited significant inhibition of inflammation in animal models, suggesting that this compound may share these beneficial effects .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

  • Inhibition of TG2 : The compound binds to the active site of TG2, preventing its translocation into the extracellular matrix and subsequent fibronectin deposition, crucial for maintaining tissue integrity .
  • Cellular Interaction : Studies have shown that compounds similar to this compound can influence cellular signaling pathways related to inflammation and tissue remodeling .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes notable derivatives:

Compound NameStructure FeaturesUnique Characteristics
Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamateContains a nitrophenyl groupExhibits strong electronic effects due to nitro substitution
Tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamateFeatures a dimethylamino groupEnhanced solubility and biological activity
Tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamateSimilar enamido structurePotentially more reactive due to additional phenylethyl group

These comparisons highlight how variations in substituents can influence the reactivity and biological properties of carbamate derivatives.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • TG Inhibition in Endothelial Cells : A study demonstrated that treatment with TG inhibitors led to a significant decrease in fibronectin deposition and cell motility in human umbilical cord endothelial cells, indicating potential therapeutic applications for cardiovascular diseases .
  • Anti-inflammatory Activity : In vivo experiments using carrageenan-induced rat paw edema models showed that certain analogs exhibited up to 54% inhibition of inflammation compared to standard treatments like indomethacin, suggesting that similar compounds could be developed for anti-inflammatory therapies .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate?

Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate with a functionalized amine derivative (e.g., 4-[2-(prop-2-enoylamino)ethyl]aniline) under basic conditions. A common protocol uses triethylamine as a base in dichloromethane, with stirring at room temperature for 6–12 hours . Post-synthesis, the product is purified via column chromatography or recrystallization. Variations in solvent (e.g., THF) or base (e.g., DMAP) may influence yield and purity, requiring optimization based on precursor reactivity .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Routine characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and carbamate integrity.
  • LC-MS for molecular weight verification and purity assessment (e.g., m/z 319.4 for a related compound in ).
  • X-ray crystallography (if single crystals are obtained) using programs like SHELXL for refinement or ORTEP-3 for visualization .
  • FT-IR to validate functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the carbamate group).

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: While specific toxicity data may be limited, general precautions include:

  • Using PPE (gloves, goggles) and working in a fume hood to avoid inhalation/contact .
  • Storing at room temperature in a dry, dark environment to prevent decomposition .
  • Disposing of waste via approved chemical disposal protocols, as halogenated byproducts (e.g., from chloro intermediates) may pose environmental risks .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up reactions?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (solvent, temperature, stoichiometry) to identify optimal conditions. For example, switching from dichloromethane to THF improved yields in analogous carbamate syntheses .
  • Catalyst Screening : Evaluate palladium or copper catalysts for coupling steps, as seen in tert-butyl pyrimidine derivatives .
  • In-line Monitoring : Use techniques like ReactIR to track reaction progress and minimize side products .

Q. How can structural discrepancies in crystallographic data be resolved?

Methodological Answer:

  • Multi-software validation : Cross-check refinement results between SHELXL (for small-molecule precision ) and Phenix (for macromolecular compatibility).
  • Twinned Data Analysis : For challenging crystals, employ SHELXD for structure solution and SHELXE for density modification, especially with high-resolution data .
  • Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., C=O···H–N) to resolve ambiguities in substituent positioning, as demonstrated in tert-butyl thiazole derivatives .

Q. How to design experiments assessing biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Target Selection : Prioritize enzymes with accessible binding pockets (e.g., kinases or proteases) based on the compound’s carbamate and acrylamide motifs .
  • Assay Development :
  • SPR/Biacore : Measure binding kinetics to immobilized targets.
  • ITC : Quantify thermodynamic parameters of interaction .
  • Fluorescence Polarization : Monitor competitive displacement of labeled substrates.
    • Dose-Response Analysis : Use IC₅₀ curves to evaluate potency, referencing structurally similar compounds (e.g., tert-butyl spirocyclic derivatives in ).

Q. How to address contradictions in reported reaction yields or byproduct profiles?

Methodological Answer:

  • Reproducibility Trials : Replicate published procedures with strict control of variables (e.g., solvent purity, humidity).
  • Byproduct Identification : Employ HR-MS or GC-MS to detect trace impurities, such as deprotected amines or dimerization products .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reaction pathways and identify energetically favorable intermediates, resolving mechanistic conflicts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.